Product packaging for Uroporphyrin II(Cat. No.:CAS No. 531-42-0)

Uroporphyrin II

Cat. No.: B12776936
CAS No.: 531-42-0
M. Wt: 830.7 g/mol
InChI Key: OHMBHAVFMHOPSR-UHFFFAOYSA-N
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Description

Uroporphyrin II is a high-purity, research-grade porphyrin compound, one of the four type-isomers of uroporphyrin characterized by eight carboxyl groups . It serves as a critical standard in the study of porphyrin metabolism and associated disorders. In diagnostic research, it is essential for calibrating analytical methods like high-performance liquid chromatography (HPLC) to separate and quantify different porphyrin isomers in biological samples such as urine, which is vital for the biochemical diagnosis of porphyrias . Furthermore, due to its characteristic structure and properties, this compound has research value in foundational studies of photodynamic therapy (PDT), as porphyrins can act as endogenous photosensitizers that generate cytotoxic singlet oxygen upon light activation . This product is intended for use in a controlled laboratory environment by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H38N4O16 B12776936 Uroporphyrin II CAS No. 531-42-0

Properties

CAS No.

531-42-0

Molecular Formula

C40H38N4O16

Molecular Weight

830.7 g/mol

IUPAC Name

3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetrakis(carboxymethyl)-21,22-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-15-30-23(11-39(57)58)19(3-7-35(49)50)27(43-30)14-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-22(10-38(55)56)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h13-16,41,43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

OHMBHAVFMHOPSR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CCC(=O)O)CC(=O)O

Origin of Product

United States

Chemical Synthesis and Preparation of Uroporphyrin Isomers

General Strategies for Porphyrin Total Synthesis

The total synthesis of porphyrins can be approached through several retrosynthetic strategies. rsc.org A common method involves the acid-catalyzed condensation of four constituent pyrrole (B145914) units with appropriate aldehydes, followed by the oxidation of the resulting non-aromatic porphyrinogen (B1241876) intermediate to the target porphyrin. rsc.org However, a significant challenge in porphyrin synthesis, especially for unsymmetrically substituted porphyrins like the natural type-III isomers, is the "type-isomer problem." rsc.org When a pyrrole with two different β-substituents undergoes standard condensation, it can yield a mixture of four different porphyrin isomers. rsc.org

To overcome this, more controlled, stepwise strategies have been developed. These methods often involve the pre-assembly of larger pyrrolic units, such as dipyrromethanes or tripyrranes, which are then condensed to form the macrocycle in a more predictable manner. rsc.orgnih.gov The MacDonald [2+2] condensation is a cornerstone of this approach. nih.govresearchgate.net Another strategy is the [3+1] condensation, which combines a tripyrrolic precursor with a monopyrrole unit. rsc.org These methods are crucial for avoiding the competitive scrambling of pyrrole units that often occurs during acid-catalyzed ring assembly. rsc.org The choice of synthetic route is often determined by the symmetry of the target porphyrin and the availability of the necessary pyrrole precursors. rsc.orgnih.gov

Modern advancements have also introduced methodologies like microwave-assisted synthesis and organometallic reactions, such as palladium-catalyzed cross-coupling, to further refine the synthesis and functionalization of porphyrin macrocycles. chemijournal.comacs.org

Targeted Synthetic Routes to Uroporphyrinogen Isomers

The synthesis of specific uroporphyrinogen isomers requires rational methods that control the arrangement of the acetic acid and propionic acid side chains on the macrocycle.

The MacDonald [2+2] synthesis is a powerful and widely used method for preparing symmetrically and unsymmetrically substituted porphyrins. rsc.orgnih.gov This approach involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane. nih.govresearchgate.net The key bond-forming steps involve electrophilic substitution at the unsubstituted α-positions of one dipyrromethane by the formyl groups of the other, creating a porphodimethene intermediate. researchgate.net This intermediate is then oxidized to the fully aromatic porphyrin. researchgate.net

This method was instrumental in the synthesis of the octamethyl ester of Uroporphyrin II. rsc.org The strategy circumvents the acid-mediated scrambling that can lead to isomeric mixtures, making it a reliable route for accessing specific porphyrin structures. rsc.orgresearchgate.net The stability of the dipyrromethane intermediates is key to the success of this approach. researchgate.net

| MacDonald [2+2] Condensation Components for this compound Synthesis | | :--- | :--- | | Component 1 | A dipyrromethane with terminal α,α′-diformyl groups. | | Component 2 | A dipyrromethane with unsubstituted terminal α,α′-positions. | | Catalyst | Acid catalyst (e.g., trifluoroacetic acid, hydriodic acid). | | Intermediate | Porphodimethene. | | Final Step | Oxidation to the aromatic porphyrin macrocycle. |

The [3+1] condensation strategy offers another route to porphyrins by reacting a tripyrrolic precursor, typically a tripyrrane, with a monopyrrole unit. rsc.org This method is an adaptation of the fundamental chemistry developed in the MacDonald approach. researchgate.netresearchgate.net It involves the acid-catalyzed condensation of a tripyrrane with a pyrrole bearing two formyl groups, followed by oxidation. researchgate.net While effective, this method has been somewhat less utilized than the [2+2] approach, and in some cases, the yields can be lower. rsc.orgresearchgate.net Nevertheless, it provides a valuable alternative for constructing novel and complex porphyrin structures. researchgate.net

The non-naturally occurring this compound and Uroporphyrin IV isomers have been successfully synthesized using rational chemical methods. cdnsciencepub.comcdnsciencepub.com These syntheses demonstrate the power of controlled condensation reactions to produce specific, highly ordered macrocycles that are not accessible through biological pathways. nih.gov

The synthesis of this compound and IV has been achieved by combining 5,5'-dibromo-pyrromethenes with 5,5'-dimethyl-pyrromethenes in a fused salt melt at moderate temperatures. cdnsciencepub.com For example, the synthesis of this compound methyl ester was accomplished by fusing 5,5'-dibromo-pyrromethene-3,3'-diacetic acid-4,4'-dipropionic acid hydrobromide with 5,5'-dimethyl-pyrromethene-4,4'-diacetic acid-3,3'-dipropionic acid hydrobromide in methylsuccinic acid. cdnsciencepub.com A similar strategy, using different pyrromethene precursors, yielded Uroporphyrin IV methyl ester. cdnsciencepub.com These syntheses, though sometimes low in yield, provide unambiguous proof of structure for these non-natural isomers. cdnsciencepub.comcdnsciencepub.com

Reactants for this compound Methyl Ester Synthesis
5,5'-dibromo-pyrromethene-3,3'-diacetic acid-4,4'-dipropionic acid hydrobromide
5,5'-dimethyl-pyrromethene-4,4'-diacetic acid-3,3'-dipropionic acid hydrobromide
Reaction Condition
Fusion in methylsuccinic acid

Methodologies for Isomer-Specific Preparation of Uroporphyrinogens

Isomer-specific preparation of uroporphyrinogens is central to both understanding their biological roles and producing them for research. In nature, two enzymes, porphobilinogen (B132115) deaminase and uroporphyrinogen-III cosynthase, work together to convert porphobilinogen (PBG) into the natural uroporphyrinogen III isomer. nih.govebi.ac.uk The deaminase catalyzes the linear condensation of four PBG molecules to form a hydroxymethylbilane (B3061235) intermediate. rsc.orgnih.gov In the absence of the cosynthase (also called isomerase), this linear precursor spontaneously cyclizes to form the symmetrical uroporphyrinogen I. nih.govwikipedia.org The cosynthase is required to invert the final pyrrole ring (ring D) before cyclization, leading to the asymmetric, biologically crucial uroporphyrinogen III. rsc.orgwikipedia.org

Chemical synthesis provides access to isomers not found in nature. nih.gov The controlled, stepwise condensation methods described previously, such as the MacDonald [2+2] and [3+1] approaches, are the primary methodologies for preparing specific uroporphyrinogen isomers like II and IV. rsc.orgcdnsciencepub.com By carefully designing and synthesizing the dipyrromethane or tripyrrane precursors with the correct arrangement of acetic and propionic acid side chains, chemists can dictate the final isomeric structure of the porphyrinogen macrocycle. rsc.orgcdnsciencepub.com

Chemical Oxidation Pathways of Uroporphyrinogens to Uroporphyrins

Uroporphyrinogens are the reduced, non-aromatic precursors to porphyrins. clinicalgate.com The conversion to the final, stable, and colored uroporphyrin involves the removal of six hydrogen atoms from the macrocycle, establishing a fully conjugated aromatic system. researchgate.net This oxidation can occur through various chemical pathways.

Porphyrinogens are susceptible to non-enzymatic oxidation, which can be facilitated by mild oxidizing agents or even molecular oxygen, especially under aerobic conditions. sciepublish.commayocliniclabs.com In synthetic procedures, the oxidation of the porphyrinogen intermediate is often a deliberate final step, which can be accomplished using reagents like air, iodine, or quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). cdnsciencepub.comnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms Involving Uroporphyrinogen Isomers

Overview of the Tetrapyrrole Biosynthetic Pathway Leading to Uroporphyrinogen

The initial stages of tetrapyrrole synthesis involve the formation of fundamental precursor molecules, which are then assembled into a linear tetrapyrrole. This linear molecule is the substrate for the enzymatic branching that leads to different uroporphyrinogen isomers.

The committed step in porphyrin biosynthesis begins with the formation of 5-aminolevulinic acid (5-ALA). oup.comwikipedia.org In non-photosynthetic eukaryotes, including animals, and the α-proteobacteria group, this occurs via the "C4" or Shemin pathway, involving the condensation of glycine and succinyl-CoA. nih.govoup.comwikipedia.org In contrast, plants, algae, archaea, and most bacteria utilize the "C5" pathway, where 5-ALA is synthesized from glutamic acid. oup.comwikipedia.org

Subsequently, two molecules of 5-ALA are asymmetrically condensed by the enzyme porphobilinogen (B132115) synthase (PBGS), also known as δ-ALA dehydratase, to form the monopyrrole porphobilinogen (PBG). nih.govfrontierspecialtychemicals.comnih.gov This reaction is the first common step in the synthesis of all tetrapyrroles. nih.gov

The next crucial step is the polymerization of four molecules of PBG to create a linear tetrapyrrole known as hydroxymethylbilane (B3061235) (HMB), also referred to as preuroporphyrinogen. frontierspecialtychemicals.compnas.orgwikipedia.org This reaction is catalyzed by the enzyme porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS). pnas.orgproteopedia.orgnih.gov The enzyme catalyzes the head-to-tail condensation of the four PBG molecules, releasing four molecules of ammonia in the process. nih.govwikipedia.org HMB is an unstable intermediate. nih.govfrontierspecialtychemicals.com

Enzymatic Branch Point: Uroporphyrinogen I and Uroporphyrinogen III Biosynthesis

The formation of HMB represents a critical branch point in the tetrapyrrole pathway. ebi.ac.uk From this linear precursor, two different cyclic uroporphyrinogen isomers can be formed: uroporphyrinogen I and uroporphyrinogen III. utah.eduresearchgate.net

In the absence of the subsequent enzyme, uroporphyrinogen III synthase, the linear hydroxymethylbilane will spontaneously cyclize to form uroporphyrinogen I. frontierspecialtychemicals.comutah.eduwikipedia.org This non-enzymatic process results in a symmetrical arrangement of the acetic acid ("A") and propionic acid ("P") side chains around the macrocycle, in an AP-AP-AP-AP sequence. wikipedia.orgwikipedia.org Uroporphyrinogen I is not a precursor for heme or chlorophyll (B73375) and its accumulation can be cytotoxic. wikipedia.orgnih.gov The enzyme responsible for the synthesis of the linear precursor HMB is porphobilinogen deaminase, encoded by the hemC gene. nih.govoup.com

The physiologically relevant isomer, uroporphyrinogen III, is formed through the action of the enzyme uroporphyrinogen III synthase (UROS), also known as uroporphyrinogen III cosynthase, which is encoded by the hemD gene. nih.govoup.comebi.ac.ukmedlineplus.gov This enzyme catalyzes the rapid cyclization of hydroxymethylbilane, but with a crucial intramolecular rearrangement. ebi.ac.ukwikipedia.org Specifically, the fourth pyrrole (B145914) ring (ring D) is inverted, resulting in an asymmetrical arrangement of the side chains: AP-AP-AP-PA. utah.eduwikipedia.orgwikipedia.org Uroporphyrinogen III is the common precursor for the biosynthesis of all biologically functional tetrapyrroles, including hemes, chlorophylls, and vitamin B12. ebi.ac.ukwikipedia.orgnih.gov

The intricate rearrangement catalyzed by uroporphyrinogen III synthase has been the subject of extensive study. The proposed mechanism involves the formation of a key spiro-pyrrolenine intermediate. ebi.ac.uknih.govresearchgate.net The reaction is initiated by the loss of the hydroxyl group from the hydroxymethylbilane substrate, which facilitates an electrophilic attack from the end of the linear molecule to form the spirocyclic intermediate. ebi.ac.ukembopress.orgnih.gov This is followed by the cleavage of a bond to open the spiro-ring in the opposite direction, which effectively inverts the orientation of the D-ring before the final cyclization to form uroporphyrinogen III. ebi.ac.uknih.gov This "spiro-mechanism" is supported by inhibition studies using a stable spirolactam analog of the proposed intermediate. ebi.ac.uknih.gov

Uroporphyrinogen III Synthase (HemD/UROS) and the Formation of Uroporphyrinogen III

Subsequent Enzymatic Transformations of Uroporphyrinogen Isomers

Following the formation of uroporphyrinogen isomers, a series of enzymatic transformations occur, leading to the biosynthesis of various essential tetrapyrroles. These pathways are critical for the production of heme, chlorophylls, and other vital molecules.

Uroporphyrinogen Decarboxylase (UROD) Activity

Uroporphyrinogen decarboxylase (UROD) is a pivotal enzyme that catalyzes the fifth step in the heme biosynthetic pathway. embopress.org It is responsible for the conversion of uroporphyrinogen III to coproporphyrinogen III through the sequential removal of the four acetate (B1210297) side chains. wikipedia.org

The enzymatic action of UROD proceeds through a stepwise decarboxylation cascade, yielding a series of well-defined intermediates. Under physiological substrate concentrations, the decarboxylation follows a specific and ordered sequence, beginning with the acetate group on the D ring, followed by those on the A, B, and C rings. nih.govnih.gov This sequential removal of carboxyl groups leads to the formation of heptacarboxylic, hexacarboxylic, and pentacarboxylic porphyrinogen (B1241876) intermediates before the final product, coproporphyrinogen III, is formed. nih.gov However, at higher, non-physiological substrate concentrations, this ordered sequence can become random. cellmolbiol.org

The identification of these intermediates has been crucial in elucidating the precise mechanism of UROD. The intermediates in the decarboxylation of uroporphyrinogen III are:

Heptacarboxylic porphyrinogen III

Hexacarboxylic porphyrinogen III

Pentacarboxylic porphyrinogen III

Uroporphyrinogen decarboxylase is a homodimeric enzyme with a molecular weight of approximately 40 kDa for each monomer. embopress.org A remarkable feature of UROD is its ability to catalyze the decarboxylation of its substrate without the need for any cofactors, a characteristic that distinguishes it from many other decarboxylases. cellmolbiol.org

The enzyme possesses a deep active site cleft formed by loops at the C-terminal ends of a (β/α)8-barrel structure. nih.gov Within this active site, several invariant amino acid residues are crucial for substrate binding and catalysis. These include Arginine (Arg) 37, Arg41, and Histidine (His) 339, which are thought to be involved in binding the substrate, and Aspartate (Asp) 86, Tyrosine (Tyr) 164, and Serine (Ser) 219, which may participate in either binding or the catalytic mechanism itself. nih.gov The proposed mechanism involves substrate protonation by an arginine residue. cellmolbiol.org

UROD exhibits exceptional catalytic proficiency. The uncatalyzed rate of the reaction it performs is estimated to have a half-life of 2.3 billion years. nih.gov In contrast, the enzyme-catalyzed reaction proceeds with a kcat of 0.16 s⁻¹ and a Km for uroporphyrinogen III of 7 x 10⁻⁸ M. nih.gov This results in a rate acceleration that is among the largest known for any enzyme. cellmolbiol.org

Kinetic Parameters of Human Uroporphyrinogen Decarboxylase (UROD)
ParameterValueDescription
Km (for Uroporphyrinogen III)7 x 10-8 MMichaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
kcat0.16 s-1Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate.
Catalytic Efficiency (kcat/Km)≈ 3 x 106 M-1s-1A measure of how efficiently an enzyme converts a substrate into product, taking into account both binding and catalytic activity.

Divergence of Biosynthetic Pathways from Uroporphyrinogen III to Downstream Tetrapyrroles

From the common intermediate uroporphyrinogen III, the biosynthetic pathways for heme diverge into distinct routes, primarily the protoporphyrin-dependent and coproporphyrin-dependent pathways. igem.wiki

The protoporphyrin-dependent pathway is the classical and most well-understood route for heme biosynthesis in eukaryotes and Gram-negative bacteria. igem.wiki This pathway involves the following key enzymatic steps after the formation of coproporphyrinogen III:

Oxidative Decarboxylation: Coproporphyrinogen III is transported into the mitochondria where coproporphyrinogen oxidase catalyzes the oxidative decarboxylation of the propionate groups on rings A and B to vinyl groups, forming protoporphyrinogen (B1215707) IX.

Oxidation: Protoporphyrinogen oxidase then facilitates a six-electron oxidation of protoporphyrinogen IX to form the conjugated macrocycle, protoporphyrin IX.

Iron Insertion: In the final step, ferrochelatase inserts a ferrous iron atom into the center of the protoporphyrin IX ring to produce heme.

The coproporphyrin-dependent pathway represents an alternative route to heme synthesis and is predominantly found in Gram-positive bacteria. embopress.org This pathway diverges from the protoporphyrin-dependent pathway after the formation of coproporphyrinogen III and proceeds through the following steps:

Oxidation: Coproporphyrinogen III is first oxidized to coproporphyrin III.

Iron Insertion: A ferrous iron is then inserted into the coproporphyrin III macrocycle by coproporphyrin ferrochelatase, forming Fe-coproporphyrin III, also known as coproheme.

Oxidative Decarboxylation: The final step involves the oxidative decarboxylation of the propionate side chains of Fe-coproporphyrin III to yield the vinyl groups of heme.

Alternative and Primitive Pathways, including Siroheme (B1205354) Biosynthesis

Uroporphyrinogen isomers are central to the biosynthesis of all tetrapyrroles. While the classical pathway to heme and chlorophyll proceeds from uroporphyrinogen III, certain organisms utilize alternative and more ancient, or "primitive," pathways for the synthesis of related compounds. These pathways also diverge from the central tetrapyrrole route at the point of uroporphyrinogen III.

It is critical to note that of the four possible structural isomers of uroporphyrinogen (I, II, III, and IV), only types I and III are known to occur in natural biological systems. Uroporphyrin II, the subject of this article, is a synthetic isomer and is not found in nature. Consequently, this compound does not have a recognized role in any known biosynthetic pathway, including the alternative, primitive, or siroheme pathways. The following discussion of these pathways is based on their natural substrate, uroporphyrinogen III.

Siroheme Biosynthesis

Siroheme is an iron-containing tetrapyrrole that serves as a vital prosthetic group for enzymes involved in the six-electron reduction of sulfite and nitrite, crucial steps in sulfur and nitrogen assimilation. nih.gov The biosynthesis of siroheme represents a significant alternative pathway branching off from the main porphyrin route and begins with uroporphyrinogen III. nih.govresearchgate.net

The conversion of uroporphyrinogen III to siroheme involves three main enzymatic steps: methylation, oxidation, and ferrochelation. nih.govresearchgate.net

Methylation: The pathway is initiated by the enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), which catalyzes the sequential addition of two methyl groups from S-adenosyl-L-methionine (SAM) to rings A and B of uroporphyrinogen III. nih.gov This two-step methylation process forms the intermediate precorrin-2 (also known as dihydrosirohydrochlorin). researchgate.netnih.gov

Oxidation: Precorrin-2 is then oxidized by a dehydrogenase, which removes hydrogen atoms to form sirohydrochlorin, the fully aromatic macrocycle. researchgate.net

Ferrochelation: The final step is the insertion of a ferrous iron (Fe²⁺) ion into the center of the sirohydrochlorin macrocycle. This reaction is catalyzed by a sirohydrochlorin ferrochelatase. nih.govresearchgate.net

The enzymology of this pathway can vary between organisms. In Escherichia coli, a single multifunctional enzyme, CysG, catalyzes all three steps. researchgate.net In contrast, organisms like Bacillus megaterium utilize three distinct, monofunctional enzymes (SirA, SirC, and SirB) to accomplish the same transformation. researchgate.net

StepSubstrateEnzyme(s)ProductOrganism Example
1. Bis-methylationUroporphyrinogen IIIUroporphyrinogen III Methyltransferase (SUMT / SirA / Met1p / CysG)Precorrin-2Bacteria, Yeast, Plants
2. DehydrogenationPrecorrin-2Precorrin-2 Dehydrogenase (SirC / Met8p / CysG)SirohydrochlorinBacteria, Yeast
3. FerrochelationSirohydrochlorinSirohydrochlorin Ferrochelatase (SirB / Met8p / CysG)SirohemeBacteria, Yeast
Table 1. Key enzymatic steps in the biosynthesis of siroheme from uroporphyrinogen III.

A Primitive Pathway in Desulfovibrio vulgaris

Research into the sulfate-reducing bacterium Desulfovibrio vulgaris has uncovered what is considered a "primitive" pathway for heme biosynthesis that also utilizes precorrin-2 as an intermediate. nih.govresearchgate.net This pathway provides an alternative route from uroporphyrinogen III to coproporphyrinogen III, a later intermediate in the canonical heme synthesis pathway. nih.govnih.gov

The key steps identified in this organism are: nih.govnih.gov

Methylation: Similar to the siroheme pathway, uroporphyrinogen III is methylated twice to form precorrin-2.

Decarboxylation of Acetate Groups: The acetate side chains at positions C-12 and C-18 of precorrin-2 are decarboxylated by the enzyme precorrin-2 12,18-acetate decarboxylase, yielding a novel intermediate, 12,18-didecarboxyprecorrin-2. nih.govnih.gov

Elimination of Acetate Groups: In an unusual step, the acetate groups at the methylated C-2 and C-7 positions are subsequently eliminated by an acetate eliminase, forming coproporphyrinogen III. nih.gov

This pathway is significant as it demonstrates an evolutionary variation in porphyrin biosynthesis, shedding light on how ancient organisms may have synthesized essential tetrapyrroles. nih.gov

StepSubstrateEnzymeProduct
1Uroporphyrinogen IIIS-adenosyl-L-methionine:uroporphyrinogen III methyltransferasePrecorrin-2
2Precorrin-2Precorrin-2 12,18-acetate decarboxylase12,18-didecarboxyprecorrin-2
312,18-didecarboxyprecorrin-212,18-didecarboxyprecorrin-2 2,7-decarboxymethylase (acetate eliminase)Coproporphyrinogen III
Table 2. Enzymatic steps in the primitive porphyrin biosynthesis pathway in Desulfovibrio vulgaris.

Advanced Analytical and Spectroscopic Characterization of Uroporphyrin Isomers

Chromatographic Separation Techniques for Uroporphyrin Isomer Differentiation

Chromatographic methods are the cornerstone for separating complex mixtures of porphyrins. The subtle structural differences between uroporphyrin isomers necessitate high-resolution techniques to achieve adequate separation for individual quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool extensively used for the separation, identification, and quantification of porphyrins in biological samples. researchgate.net The development of effective HPLC methods is critical for distinguishing between uroporphyrin isomers. tandfonline.com A key aspect of method development involves the optimization of the mobile phase and stationary phase to achieve the best possible resolution. tandfonline.com

Several studies have focused on developing HPLC methods capable of separating the type I and III isomers of uroporphyrin. researchgate.net For instance, a reversed-phase HPLC system using an ODS-Hypersil column with an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) as the mobile phase has been described for the separation of uroporphyrinogen isomers. nih.gov The effects of buffer concentration, pH, and the proportion of the organic modifier are critical parameters that are systematically studied to optimize resolution. tandfonline.com One study found that the optimal conditions for separating uroporphyrin I and III isomers were 12-13% acetonitrile in 1M ammonium acetate buffer at a pH of 5.10-5.20. tandfonline.comtandfonline.com This method was also capable of separating the type I and III isomers from the type II isomers. tandfonline.comtandfonline.com

The choice of the stationary phase also plays a significant role in the separation efficiency. While C18 columns are commonly used, other stationary phases like C8 and aryl-bonded phases have also been investigated. tandfonline.comsigmaaldrich.com The highest selectivity for separating certain porphyrin derivatives was observed with an RP SG-C18 stationary phase using a methanol (B129727)/water mobile phase. tandfonline.com

Table 1: HPLC Method Parameters for Uroporphyrin Isomer Separation

ParameterConditionReference
Column ODS-Hypersil tandfonline.comnih.gov
Mobile Phase Acetonitrile/Ammonium Acetate Buffer tandfonline.comnih.gov
Optimal Acetonitrile % 12-13% tandfonline.comtandfonline.com
Buffer Concentration 1M Ammonium Acetate tandfonline.comtandfonline.com
pH 5.10-5.20 tandfonline.comtandfonline.com

For a more comprehensive and highly specific analysis, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net LC-MS/MS allows for the simultaneous quantification of multiple porphyrins, including uroporphyrin and its isomers, in complex biological matrices like plasma and urine. researchgate.net

A high-resolution HPLC/electrospray ionization quadrupole time-of-flight tandem mass spectrometry method has been developed for the analysis of porphyrins in blood, urine, and feces. researchgate.net This method utilizes a gradient elution with a mixture of acetonitrile, methanol, and an ammonium acetate/acetic acid buffer, enabling the separation of all porphyrin metabolites, including the type I and III isomers of uroporphyrin. researchgate.netresearchgate.net The use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry can significantly reduce analysis times while maintaining high resolution. nih.gov

The development of LC-MS/MS methods involves careful sample preparation, often utilizing liquid-liquid extraction or protein precipitation to remove interfering substances. researchgate.net The high sensitivity of this technique allows for the detection of porphyrins at very low concentrations, with limits of detection (LOD) reported to be in the nanomolar range. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for the separation of porphyrins. researchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Porphyrins are typically separated based on the number of carboxylic acid groups, with more polar, highly carboxylated porphyrins like uroporphyrin eluting earlier than less polar porphyrins. researchgate.net

Numerous RP-HPLC methods have been developed for the separation of uroporphyrin isomers. nih.govcapes.gov.br These methods often utilize C18 columns and mobile phases consisting of methanol or acetonitrile with an ammonium acetate buffer. researchgate.netnih.gov A gradient elution is commonly used to achieve optimal separation of a wide range of porphyrins within a single run. nih.gov For instance, a method using a Chromolith RP-18 column with a methanol/ammonium acetate gradient has been shown to provide good resolution of uroporphyrin I and III isomers. nih.gov

The separation of porphyrin isomers by RP-HPLC is crucial for the differential diagnosis of certain porphyrias. nih.gov The ability to resolve the type I and III isomers of uroporphyrin is a key advantage of many RP-HPLC methods. researchgate.net

Spectroscopic Identification and Structural Elucidation of Uroporphyrins

Spectroscopic techniques provide valuable information about the structure and concentration of porphyrins. UV-visible and fluorescence spectroscopy are particularly well-suited for the analysis of these highly conjugated and fluorescent molecules.

Porphyrins exhibit characteristic and intense absorption spectra in the ultraviolet (UV) and visible regions, a property that is exploited for their detection and quantification. jhuapl.edu The most prominent feature in the UV-visible spectrum of a porphyrin is the Soret band, a very strong absorption peak typically located around 400 nm. researchgate.net In addition to the Soret band, there are several weaker absorption bands in the visible region, known as Q-bands, which appear between 500 and 750 nm. researchgate.net

The exact position and intensity of these absorption bands are influenced by the specific porphyrin structure, including the nature and arrangement of the peripheral substituents, as well as the solvent environment and the presence of metal ions. core.ac.uknova.edu For instance, the protonation of the inner nitrogen atoms of the porphyrin macrocycle leads to significant changes in the absorption spectrum, with a shift in the Soret band. nova.edu

UV-visible spectroscopy is often used in conjunction with HPLC for the detection of porphyrins as they elute from the column. nih.gov The purity of a uroporphyrin sample can be validated using HPLC with UV-Vis detection at the Soret band maximum (around 405 nm). While UV-visible detection is a robust method, its sensitivity can sometimes be limited by background interference from other absorbing compounds in complex biological samples. nih.gov

Table 2: Characteristic UV-Visible Absorption Bands of Porphyrins

Spectral BandWavelength Range (nm)DescriptionReference
Soret Band 380-500Intense absorption, corresponds to S0 → S2 transition researchgate.net
Q-Bands 500-750Weaker absorptions, correspond to S0 → S1 transition researchgate.net

The inherent fluorescence of porphyrins provides a highly sensitive and specific means of detection, particularly in complex biological matrices where background signals can be a challenge. researchgate.netnih.gov When excited with light of an appropriate wavelength (typically in the Soret band region), porphyrins emit light at a longer wavelength, a phenomenon known as fluorescence. researchgate.net

Fluorescence spectroscopy is frequently coupled with HPLC for the analysis of porphyrins. researchgate.netnih.gov This combination, often referred to as HPLC-FLD (Fluorescence Detection), is considered a gold standard for the measurement of porphyrins in clinical samples. researchgate.net The high specificity of fluorescence detection often eliminates the need for extensive sample extraction procedures. researchgate.net

The excitation and emission wavelengths can be selected to optimize the detection of specific porphyrins. For example, an excitation wavelength around 400 nm and an emission wavelength around 615 nm are commonly used for the detection of uroporphyrins. core.ac.ukporphyrie.net The fluorescence properties of porphyrins are also influenced by their environment, such as pH and the presence of quenching agents. mdpi.com Time-resolved fluorescence spectroscopy can be employed to distinguish the fluorescence of uroporphyrins from background autofluorescence in tissues.

The limits of detection for porphyrins using fluorescence spectroscopy are typically very low, often in the nanomolar range, making it an ideal technique for analyzing the small quantities of these compounds found in biological samples. nih.govscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Structure Confirmation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and stereochemistry of molecules at the atomic level. mdpi.com For porphyrin isomers, including uroporphyrin II, NMR is instrumental in confirming their precise structural arrangement and differentiating between them. rsc.org

The differentiation of type isomers, such as the four coproporphyrin isomers, has been successfully achieved using both proton and 13C NMR spectroscopy of their zinc(II) complexes. lsu.edu The spectra of these "monomeric" species, obtained by adding a slight excess of pyrrolidine (B122466) to prevent aggregation, are straightforward to interpret and allow for a clear distinction between the isomers based on molecular symmetry. lsu.edu This approach can be extrapolated to uroporphyrin isomers, where the distinct arrangement of acetic acid and propionic acid side chains in this compound would produce a unique NMR fingerprint compared to its isomers.

The value of coupling constants (J-values) in NMR is particularly useful for stereochemical analysis. mdpi.com The magnitude of vicinal (³J) coupling constants is dependent on the dihedral angle between adjacent protons, a relationship described by the Karplus equation. mdpi.com This principle is critical for determining the conformation of cyclic structures and the relative orientation of substituents, which is essential for the complete structural elucidation of complex molecules like this compound. mdpi.comoup.com Advanced NMR techniques, such as COSY and HSQC, further aid in assigning proton and carbon signals, which is crucial when dealing with complex mixtures of isomers. sapub.org For instance, the analysis of inseparable mixtures of Diels-Alder reaction products has been facilitated by these 2D NMR methods. sapub.org

Moreover, specialized NMR experiments like INADEQUATE can directly trace out the carbon skeleton of a molecule. This has been applied to a biosynthetically enriched Zn corphinate isomer derived from uroporphyrinogen, demonstrating the power of this technique in assigning the structure of complex porphyrin-related molecules. ljmu.ac.uk

Mass Spectrometry (MS) and Fragmentation Pattern Analysis for Structural Characterization

Mass spectrometry (MS) is a cornerstone technique for the structural characterization of porphyrins due to its high sensitivity and ability to provide molecular weight and fragmentation information. worldscientific.comresearchgate.net When coupled with separation techniques like high-performance liquid chromatography (HPLC), it becomes a powerful tool for analyzing complex biological samples. researchgate.netnih.gov

The fragmentation patterns of porphyrins in MS are typically dominated by the cleavage of their side-chain substituents. researchgate.net This allows for the identification of the types of substituent groups present on the porphyrin macrocycle. However, distinguishing constitutional isomers like uroporphyrin I and II based on MS/MS alone can be challenging, as they may produce identical fragmentation patterns. researchgate.net

The fragmentation of protonated porphyrinogen (B1241876) molecules, the precursors to porphyrins, has been shown to involve the opening of the macrocyclic ring at the methylene (B1212753) bridges, leading to characteristic product ions. nih.gov This provides another avenue for structural analysis.

Electrospray Ionization (ESI-MS) and Tandem MS Applications

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile biomolecules like porphyrins, as it minimizes fragmentation during the ionization process. wikipedia.org ESI-MS almost always allows for the observation of the molecular ion (or a pseudomolecular ion), providing accurate molecular weight information. wikipedia.org

When coupled with tandem mass spectrometry (MS/MS), ESI becomes a powerful tool for structural elucidation. wikipedia.org In ESI-MS/MS, the protonated molecular ions ([M+H]⁺) are selected and subjected to collision-induced dissociation (CID), resulting in characteristic fragment ions. researchgate.netnih.gov This technique has been successfully used to identify and characterize various porphyrins in biological matrices. researchgate.netnih.gov For instance, the ESI-MS/MS spectrum of protoporphyrin is dominated by the successive benzylic cleavages of its propionic acid side chains. researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, the general principles of porphyrin fragmentation via ESI-MS/MS would apply. The loss of carboxylic acid groups from the side chains would be expected to be a major fragmentation pathway.

The use of ultra-high-performance liquid chromatography (uHPLC) coupled with ESI-qTOF (quadrupole time-of-flight) mass spectrometry offers high-resolution separation and accurate mass measurements, further enhancing the identification and quantification of porphyrin derivatives in complex samples like liver tissue. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS for Rapid Identification

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) mass spectrometry is a rapid and sensitive technique for the identification of cyclic tetrapyrroles. researchgate.net Its key advantages include simple sample preparation, high tolerance to salts, and speed. researchgate.netnih.gov MALDI-ToF MS has been widely applied in the analysis of biomolecules, including proteins, peptides, and organic molecules. nih.govwikipedia.org

In the context of porphyrins, MALDI-ToF MS can provide fast and selective identification. researchgate.net The investigation of the product ion spectra from MALDI allows for the identification of substituent groups, as fragmentation is dominated by the cleavage of these side chains. researchgate.net While MALDI-ToF is a powerful tool for rapid identification, like other MS techniques, it may not be able to distinguish between constitutional isomers based on fragmentation patterns alone. researchgate.net

Challenges and Innovations in Uroporphyrin Isomer Analysis and Quantification

The analysis and quantification of uroporphyrin isomers present several challenges. A major hurdle is the separation of the different isomers. While HPLC is the standard technique, achieving complete separation of all porphyrin isomers, including the type I and III isomers of uroporphyrin, can be time-consuming and challenging. nih.govresearchgate.netnih.gov Irregular retention times and the potential for co-elution with interfering substances, such as poly(ethylene) glycol (PEG) in biological samples, can complicate analysis. nih.govresearchgate.net

Another significant challenge is the low concentration of these isomers in biological matrices, which demands highly sensitive analytical methods. nih.gov Furthermore, the inherent instability of some porphyrin species can lead to the formation of new peaks during analysis, making accurate quantification difficult. nih.gov

Innovations in analytical techniques are continuously being developed to overcome these challenges. The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has significantly improved the specificity and sensitivity of porphyrin analysis. mdpi.com This method allows for the simultaneous quantification of multiple porphyrins and their precursors with high reliability. mdpi.com Capillary liquid chromatography-mass spectrometry (CLC-MS) has also emerged as a promising technique, offering higher simplicity, precision, selectivity, and sensitivity compared to traditional HPLC methods. nih.govresearchgate.net

The use of ultra-high-performance liquid chromatography (uHPLC) provides better and faster separations. nih.govnih.gov Additionally, advancements in mass spectrometry, such as high-resolution instruments like qTOF-MS, enable more accurate mass determination, which aids in the confident identification of analytes in complex mixtures. researchgate.netnih.gov For instance, traveling wave ion mobility spectrometry coupled with MS has shown the potential to separate interfering molecules from uroporphyrin I, addressing the issue of co-elution. researchgate.net

Theoretical and Computational Chemistry Approaches to Uroporphyrin Systems

Quantum Mechanical (QM) and Molecular Mechanical (MM) Studies on Uroporphyrinogen Decarboxylation

The decarboxylation of uroporphyrinogen is a critical step in the heme biosynthetic pathway, catalyzed by the enzyme uroporphyrinogen decarboxylase (UROD). Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been instrumental in elucidating the catalytic mechanism of this enzyme. nih.gov These methods treat the reactive center of the enzyme-substrate complex with high-accuracy quantum mechanics, while the surrounding protein environment is described using more computationally efficient molecular mechanics.

Key Findings from QM/MM Studies of Uroporphyrinogen Decarboxylation
Computational MethodEnzyme/Substrate SystemKey Residues IdentifiedCalculated Activation Barrier (kcal/mol)Rate-Limiting StepReference
ONIOM (QM/MM)Human UROD / Uroporphyrinogen-IIIArg37, Arg5010.3Proton transfer from Arg37 to substrate nih.gov
DFT/MMURODNot Specified13.7First decarboxylation diva-portal.org
QM/MMUroporphyrinogen DecarboxylaseNot SpecifiedGood agreement with experimental valuesFirst decarboxylation of the substrate nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Porphyrins

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of porphyrin systems. mdpi.com DFT calculations allow for the investigation of ground and excited state properties, bonding, and reaction mechanisms with a favorable balance of accuracy and computational cost. researchgate.netaip.org These studies are crucial for understanding how the porphyrin macrocycle's properties can be tuned by metalation or by adding peripheral substituents. researchgate.netchemrxiv.org

Periodic DFT calculations have been employed to study the structure, electronic properties, and reactivity of porphyrins on surfaces and in nanostructures. mdpi.com Such calculations can predict adsorption energies and favorable binding sites on metallic surfaces like gold or silver. mdpi.com For metalloporphyrins, DFT is used to determine the electronic bandgap and the absolute positions of band edges, which are critical factors for applications in photocatalysis, such as solar fuel production. rsc.org For instance, studies on porphyrin-based metal-organic frameworks (MOFs) show that all structures are semiconductors with bandgaps typically between 2.0 and 2.6 eV, a range considered ideal for water splitting photocatalysis. rsc.org DFT is also applied to explore the mechanisms of reactions catalyzed by metalloporphyrins, revealing intermediate structures and transition states. rsc.org Furthermore, conceptual DFT provides reactivity descriptors like electronegativity, hardness, and softness, which offer insights into the chemical behavior of these molecules. pku.edu.cn

Applications of DFT in Porphyrin Chemistry
System StudiedDFT ApplicationProperties InvestigatedKey FindingsReference
Porphyrins on SurfacesPeriodic DFT (PDFT)Adsorption structure, electronic propertiesDetermined favorable adsorption sites and energies on metal surfaces. mdpi.com
Metal Porphyrins (Fe, Co, Ni, Cu, Zn)DFT, TD-DFTElectronic structure, bonding, UV-Vis spectraElucidated ground states and electronic properties of various metalloporphyrins. aip.org
Porphyrin-based MOFsSpin-polarized DFTElectronic band structure, density of states (DOS)Calculated bandgaps (2.0-2.6 eV) suitable for photocatalysis. rsc.org
Manganese PorphyrinDFTReaction mechanism (C–H isocyanation)Identified a diradical intermediate and determined the NCO-rebound pathway to be favorable. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions. For complex systems like porphyrins and their assemblies, MD simulations provide detailed information about conformational changes, binding stability, and the nature of intermolecular forces. mdpi.comrsc.org These simulations can model systems under conditions that mimic a physiological environment, offering insights into dynamic processes. plos.org

MD simulations have been extensively used to analyze the interaction of porphyrins with proteins, such as human serum albumin (HSA). mdpi.com These studies can identify specific binding sites and characterize the interactions—categorized as hydrogen bonds, hydrophobic interactions, ionic bonds, and water bridges—that stabilize the porphyrin-protein complex. mdpi.com For example, simulations of a TSPP-HSA complex revealed three potential binding sites with calculated binding free energies of -79.28, -50.66, and -41.49 kcal/mol, respectively. mdpi.com MD is also employed to assess the conformational space of porphyrin-fullerene dyads, which are of interest for solar energy applications, revealing the co-existence of different conformers in various solvents. rsc.orgresearchgate.net In drug design, MD simulations evaluate the stability of porphyrin-based inhibitors within the active site of a target protein, with analyses of root-mean-square deviation (RMSD) indicating whether the complex reaches a stable equilibrium. plos.orgjapsonline.com

Examples of Molecular Dynamics (MD) Simulations on Porphyrin Systems
System StudiedSimulation Software/Force FieldPurpose of SimulationKey FindingsReference
Anionic Porphyrin (TSPP) and Human Serum Albumin (HSA)Desmond v5.3Analyze protein-ligand interactions and stability.Identified three binding sites and characterized stabilizing interactions (H-bonds, hydrophobic, ionic). mdpi.com
Uroporphyrinogen Decarboxylase (UROD) with TCM compoundsDS 2.5 (CHARMm)Evaluate the stability of UROD-ligand complexes.Complexes reached equilibrium after 37 ns, indicating stabilization. Identified key H-bonds. plos.org
Porphyrin-Fullerene DyadNot SpecifiedAssess conformational space in different environments.Showed co-existence of different conformers in polar and nonpolar solvents. rsc.org
Porphyrin Derivatives and Bcl-2 ProteinAMBER16Investigate interaction and stability of potential inhibitors.Complexes reached stability with RMSD values under 3 Å. Binding supported by electrostatic and van der Waals energies. japsonline.com

Computational Modeling of Enzyme-Substrate Interactions in Porphyrin Biosynthesis

Computational modeling is essential for understanding the complex enzyme-substrate interactions that govern the porphyrin biosynthetic pathway. These models provide atomic-level details of how substrates bind to enzymes and how catalysis occurs. The biosynthesis of heme and chlorophyll (B73375) involves a sequence of eight enzymatic steps, many of which have been investigated using computational techniques.

For uroporphyrinogen decarboxylase (UROD), molecular modeling has been used to predict how the substrate, uroporphyrinogen, binds within the active site. rcsb.org Crystal structures of UROD reveal a deep active site cleft containing highly conserved residues. embopress.org Computational docking and modeling studies on both human and plant URODs suggest that invariant residues like Arg37, Arg41, and His339 are crucial for stabilizing the negatively charged carboxylate groups of the substrate. rcsb.orgembopress.org Meanwhile, Asp86 and Tyr164 are proposed to be the key catalytic functional groups. rcsb.orgembopress.org Similarly, computational studies on protoporphyrinogen (B1215707) oxidase (PPO), the last common enzyme in the pathway, have developed binding models for its substrate (protoporphyrinogen IX) and identified critical residues for binding, which were subsequently validated by mutagenesis experiments. researchgate.net These models also help explain feedback inhibition mechanisms by the product, protoporphyrin IX. researchgate.net

Key Enzyme-Substrate Interactions in Porphyrin Biosynthesis Revealed by Computational Modeling
EnzymeComputational MethodSubstrate/ProductKey Interacting ResiduesReference
Uroporphyrinogen Decarboxylase (Human)Crystallography, Molecular ModelingUroporphyrinogenBinding: Arg37, Arg41, His339. Catalysis: Asp86, Tyr164 embopress.org
Uroporphyrinogen Decarboxylase (Tobacco)Crystallography, Substrate Binding ModelingUroporphyrinogen-IIIBinding: Arg32, Arg36. Catalysis: Asp82, Tyr159 rcsb.org
Protoporphyrinogen Oxidase (Tobacco)Molecular Simulation, PMF CalculationsProtoporphyrinogen IXMultiple critical residues identified and confirmed by mutagenesis. researchgate.net
Hydroxymethylbilane (B3061235) Synthase (Human)Crystallography, Molecular DynamicsPorphobilinogen (B132115) (Substrate Analog)Arg26, Ser28, Gln34, Asp99, Arg173 portlandpress.com

In Silico Design and Docking Analyses of Porphyrin Analogues and Inhibitors

In silico techniques, particularly molecular docking and virtual screening, have become indispensable tools in modern drug discovery for designing and evaluating novel porphyrin analogues as potential therapeutic agents. mdpi.com These methods predict the binding affinity and orientation of a ligand within the active site of a target protein, allowing for the rapid screening of large compound libraries and the rational design of new inhibitors. plos.orgnih.gov

For instance, virtual screening of a traditional Chinese medicine database was used to identify potential inhibitors of uroporphyrinogen decarboxylase (UROD). plos.org The top candidate compounds were then subjected to molecular docking and MD simulations to confirm their binding stability and interactions. plos.org In another study, a series of porphyrin derivatives were designed and evaluated as inhibitors for the β5 subunit of the proteasome, a target in anticancer therapy. nih.gov Molecular docking was performed with AutoDock 4.2, and the binding free energies were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which showed that the affinities of some designed compounds were comparable to a known inhibitor. nih.gov Similar in silico approaches have been used to design porphyrin-anthraquinone hybrids as inhibitors of Cyclin-Dependent Kinase-2 (CDK2) and to investigate porphyrin derivatives as inhibitors of the Bcl-2 protein, another cancer target. japsonline.comresearchgate.net These studies demonstrate the power of computational methods to guide the synthesis and testing of new porphyrin-based drugs. mdpi.com

Summary of In Silico and Docking Studies of Porphyrin Analogues
Target ProteinTherapeutic AreaComputational Method/SoftwareKey Findings/Designed CompoundsReference
Uroporphyrinogen Decarboxylase (UROD)Cancer (Radioprotection)Virtual Screening, Molecular Docking, MD SimulationIdentified Isopraeroside IV, scopolin, and nodakenin (B150392) as potential inhibitors. plos.org
Proteasome β5 subunitCancerMolecular Docking (AutoDock 4.2), MD Simulation (AMBER 14), MM-PBSADesigned porphyrins with pyridine/pyrazole substituents; binding affinity comparable to known inhibitors. nih.gov
Bcl-2 ProteinCancerMolecular Docking (AutoDock Vina), MD Simulation (AMBER16), MM-PBSADesigned porphyrin-anthraquinone hybrids; mono-H2PzP-AQ identified as a potential inhibitor. japsonline.com
Carbonic Anhydrase IX (CAIX)CancerIn silico design, DockingDesigned and synthesized porphyrins with good predicted binding to CAIX and good cytotoxic activity. mdpi.com

Research on Biological and Chemical Interactions of Uroporphyrins

Metabolic Engineering for Bio-Based Production of Uroporphyrins (Focus on Uroporphyrin I and III as Precursors)

Metabolic engineering has paved the way for the bio-based production of uroporphyrins, which are valuable for medical applications and as precursors for heme biosynthesis. uwaterloo.ca By manipulating microbial systems, researchers can enhance the production of specific uroporphyrin isomers, primarily uroporphyrin I (UP-I) and uroporphyrin III (UP-III).

Escherichia coli is a favored host for metabolic engineering due to its well-understood genetics and rapid growth. nih.gov To enhance uroporphyrin production, scientists have engineered E. coli strains by implementing the Shemin/C4 pathway for tetrapyrrole biosynthesis. uwaterloo.casciepublish.com This pathway begins with the precursors succinyl-CoA and glycine. sciepublish.comresearchgate.net A key strategy involves redirecting carbon flux towards succinyl-CoA, a critical precursor for 5-aminolevulinic acid (5-ALA), the first common precursor for all tetrapyrroles. uwaterloo.caresearchgate.net

The biosynthesis proceeds through several steps: two 5-ALA molecules form porphobilinogen (B132115) (PBG), and four PBG molecules are linked to create the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB). sciepublish.com At this juncture, the pathway diverges. HMB can spontaneously and non-enzymatically cyclize to form uroporphyrinogen I (UPG-I), which is then oxidized to UP-I. mdpi.com Alternatively, the enzyme uroporphyrinogen III synthase (encoded by the hemD gene) converts HMB into uroporphyrinogen III (UPG-III), the precursor to UP-III and all subsequent biologically crucial molecules like heme. researchgate.netmdpi.com

Engineered E. coli systems often involve the overexpression of key genes in the heme biosynthetic pathway, such as hemA, hemB, hemC, and hemD, cloned from various bacteria. uwaterloo.canih.gov These genes are typically placed on plasmids under the control of inducible promoters to allow for modular pathway assembly and optimization. nih.gov

Both genetic and environmental factors are manipulated to optimize the yield and isomeric purity of uroporphyrins.

Genetic Manipulation:

Gene Expression Tuning: The expression levels of biosynthetic genes are carefully balanced. For instance, studies have used combinatorial ribosomal binding site (RBS) libraries to fine-tune the translation initiation rates of hemA, hemB, hemC, and hemD genes, identifying an optimal relative ratio of 10:1:1:5 for their expression. researchgate.net

Pathway Redirection: To channel more metabolic flux towards the desired type III isomer, strategies include overexpressing ROS-scavenging genes like sodA (superoxide dismutase). mdpi.com This approach mitigates oxidative stress that can favor the non-enzymatic formation of UPG-I. mdpi.com Overexpression of sodA alone was found to increase total porphyrin production by 72.9% and improve the UP-III/UP-I ratio significantly. mdpi.com

Competing Pathway Knockdown: Competitive metabolic pathways that drain precursors can be downregulated. Engineering the RBS of genes in competing heme and siroheme (B1205354) pathways has been shown to enhance the flux towards desired intermediates. researchgate.net

Environmental Manipulation:

Cultivation Conditions: Aerobic conditions are generally required for the cultivation of engineered strains; however, this can also lead to the auto-oxidation of HMB, favoring UP-I production. mdpi.com Modifying oxygen levels can impact the final product ratio. uwaterloo.casciepublish.com

Antioxidant Supplementation: The addition of antioxidants to the culture medium can influence the product profile. Supplementing the culture with ascorbic acid (vitamin C) has been shown to increase the UP-III/UP-I ratio from 0.62 to 2.57, directing the flux towards the enzymatic HemD pathway. researchgate.netmdpi.com

By cultivating an engineered E. coli strain in a batch bioreactor with glycerol (B35011) as a carbon source, researchers have achieved a production of up to 901.9 mg/L of total uroporphyrin. uwaterloo.casciepublish.com

StrategyOutcomeReference
sodA Overexpression72.9% increase in total porphyrin; UP-III/UP-I ratio improved to 1.94 mdpi.com
Ascorbic Acid (1 g/L)UP-III/UP-I ratio increased from 0.62 to 2.57 researchgate.netmdpi.com
RBS Engineering (hemABCD)Identified optimal relative translation initiation rates (10:1:1:5) researchgate.net
Batch Bioreactor CultivationAchieved up to 901.9 mg/L total uroporphyrin production uwaterloo.casciepublish.com

Enzyme Inhibition and Modulators Affecting Uroporphyrin Metabolism

Uroporphyrinogen decarboxylase (UROD) is a critical enzyme in the heme synthesis pathway, catalyzing the conversion of uroporphyrinogen to coproporphyrinogen. nih.govplos.org Inhibition of this enzyme is a key area of research, particularly for its potential in cancer therapy and its role in the pathology of porphyrias. nih.govontosight.ai

Researchers have identified UROD as a potential anticancer target because its inhibition leads to an increase in reactive oxygen species (ROS), which can decrease cancer cell viability. nih.govaacrjournals.org To explore this, a novel chemical inhibitor of UROD was designed and synthesized. researchgate.net

Using in silico-based design and docking analyses, a porphyrin analogue was identified as a potential inhibitor. nih.govresearchgate.net This led to the synthesis of a porphodimethene compound, named PI-16. plos.orgresearchgate.net The synthesis of PI-16 involves multiple steps, including the oxidation of a pyrrole (B145914) ester, condensation to form a dipyrromethane diester, hydrogenation, decarboxylation, and finally cyclization and oxidation to yield the final porphodimethene structure. researchgate.net PI-16 was specifically designed based on the structures of known UROD-interacting compounds. nih.gov

The inhibition of UROD by compounds like PI-16 has significant biochemical consequences. In enzymatic assays, PI-16 was found to inhibit UROD with a half-maximal inhibitory concentration (IC₅₀) of 9.9 µM. plos.orgresearchgate.net Importantly, it showed specificity, as it did not significantly affect the activity of another pathway enzyme, porphobilinogen deaminase, at concentrations as high as 62.5 µM. nih.govnih.gov

Inhibition of UROD leads directly to the accumulation of its substrate, uroporphyrinogen. ontosight.aiaopwiki.org This accumulation is a hallmark of the disease porphyria cutanea tarda (PCT). pnas.org The unmetabolized uroporphyrinogen is then available for oxidation. aopwiki.org Cytochrome P-450-mediated oxidation of the accumulated uroporphyrinogen can generate labile inhibitors, which further suppress UROD activity, creating a feedback loop that potentiates the condition. aopwiki.orgcapes.gov.br The accumulated uroporphyrinogen is ultimately oxidized to stable, highly carboxylated porphyrins, such as uroporphyrin and hepta-, hexa-, and penta-carboxylic acid porphyrins, which build up in the liver and other tissues. aopwiki.org

InhibitorTarget EnzymeIC₅₀EffectReference
PI-16Uroporphyrinogen Decarboxylase (UROD)9.9 µMCompetitive inhibition, leading to uroporphyrinogen accumulation. plos.orgresearchgate.net
Porphomethenes (from uroporphyrinogen oxidation)Uroporphyrinogen Decarboxylase (UROD)Not specifiedInhibition of UROD, contributing to the pathology of porphyria. pnas.org

Investigation of Porphyrin Profiles in Diverse Biological Systems

Analyzing porphyrin profiles in biological samples like blood, urine, and feces is crucial for diagnosing and monitoring a group of genetic disorders known as porphyrias. nih.govnih.gov Each type of porphyria is characterized by a unique pattern of porphyrin accumulation due to a specific enzyme deficiency in the heme synthesis pathway. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose. nih.gov Methods using HPLC with electrospray ionization (ESI) tandem mass spectrometry (MS/MS) allow for the separation and positive identification of various porphyrin metabolites, including the type I and III isomers of uroporphyrin, coproporphyrin, and intermediate carboxylic acid porphyrins. nih.govresearchgate.net The use of high-resolution mass spectrometry provides a simple, high-throughput, and quantitative means of analyzing porphyrin profiles in complex biological media. nih.gov

Porphyrin profiles are not only relevant in clinical diagnostics but also in microbiology. The types and amounts of porphyrins produced by microorganisms can vary depending on culture conditions, such as culture age and growth medium. diva-portal.org For example, studies on oral bacteria like Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis have shown that their porphyrin and heme content is highly affected by different cultivation conditions. diva-portal.org This highlights the dynamic nature of porphyrin metabolism across diverse biological systems.

Identification of Uroporphyrins and Related Compounds in Microorganisms (e.g., Oral Bacteria, Yeasts)

The identification of uroporphyrins and associated compounds in various microorganisms has been a subject of scientific inquiry, revealing the diverse metabolic capabilities of these organisms. Studies have successfully identified uroporphyrin in several microorganisms, including oral bacteria and yeasts. nih.govnih.govdiva-portal.orgcore.ac.uk

In the realm of oral microbiology, research has shown that certain bacteria inhabiting the oral cavity endogenously produce porphyrins, which can contribute to the red fluorescence observed in biofilms. nih.govnih.govcore.ac.uk While protoporphyrin and coproporphyrin are often the most abundant porphyrins produced by oral black-pigmented bacteria, smaller quantities of uroporphyrin have also been detected. researchgate.netkarger.com A selective and quantitative method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the determination of porphyrins in oral bacteria. nih.govnih.govcore.ac.uk This method has been used to identify uroporphyrin, along with other porphyrins like 7-carboxylporphyrin, 6-carboxylporphyrin, coproporphyrin, and protoporphyrin IX, in oral pathogens such as Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis. nih.govnih.govcore.ac.uk

The porphyrin profiles can differ between bacterial species and are influenced by culture conditions. nih.govdiva-portal.org For instance, the age of the culture and the growth medium can affect the porphyrin profile in A. actinomycetemcomitans. diva-portal.org

In addition to oral bacteria, uroporphyrins have been identified in yeasts. Studies on Saccharomyces cerevisiae (baker's yeast) have also utilized HPLC-MS/MS to determine its porphyrin content, identifying uroporphyrin among other porphyrins. nih.govnih.govcore.ac.uk Research into the heme biosynthesis pathway in yeasts has shown that intermediates like uroporphyrinogen III are crucial. mdpi.comresearchgate.net Perturbations in this pathway can lead to the accumulation of porphyrins. For example, a mutant strain of Saccharomyces cerevisiae with a partial defect in heme formation was found to accumulate significant amounts of uroporphyrin and heptacarboxyporphyrin. nih.gov This accumulation was linked to a substantial decrease in the activity of the enzyme uroporphyrinogen decarboxylase. nih.gov

Furthermore, in the yeast Ogataea polymorpha, mutations affecting the final steps of siroheme biosynthesis, which branches off from the heme pathway at uroporphyrinogen III, can lead to the accumulation of fluorescent porphyrin precursors. mdpi.com This accumulation is thought to occur because a block in the siroheme pathway may cause a buildup of uroporphyrinogen III, which is then non-enzymatically oxidized to the fluorescent uroporphyrin. mdpi.com

Table 1: Identification of Uroporphyrin in Various Microorganisms

MicroorganismMethod of IdentificationOther Porphyrins IdentifiedReference
Aggregatibacter actinomycetemcomitansHPLC-MS/MS7-carboxylporphyrin, 6-carboxylporphyrin, coproporphyrin, protoporphyrin IX nih.govnih.govcore.ac.uk
Porphyromonas gingivalisHPLC-MS/MS7-carboxylporphyrin, 6-carboxylporphyrin, coproporphyrin, protoporphyrin IX nih.govnih.govcore.ac.uk
Saccharomyces cerevisiaeHPLC-MS/MS7-carboxylporphyrin, 6-carboxylporphyrin, coproporphyrin, protoporphyrin IX nih.govnih.govcore.ac.uk
Saccharomyces cerevisiae (mutant strain)Biochemical AnalysisHeptacarboxyporphyrin, dehydroisocoproporphyrin nih.gov
Ogataea polymorpha (mutant strain)Fluorescence DetectionFluorescent porphyrin precursors (presumed to include uroporphyrin) mdpi.com

Studies in Model Organisms to Understand Porphyrin Metabolism Perturbations

Model organisms have been instrumental in elucidating the mechanisms behind perturbations in porphyrin metabolism, particularly those leading to conditions analogous to human porphyrias.

A mouse model of familial porphyria cutanea tarda (PCT) was developed by disrupting one allele of the uroporphyrinogen decarboxylase (URO-D) gene. nih.gov These heterozygous mice (URO-D+/-) exhibited half the normal URO-D activity but did not spontaneously accumulate porphyrins. nih.gov However, when these mice were subjected to iron overload and administered δ-aminolevulinic acid, they developed a porphyric phenotype with hepatic porphyrin accumulation and a significant reduction in hepatic URO-D activity. nih.gov This demonstrated that iron overload could trigger the disease in genetically susceptible individuals. nih.gov

Further studies using a mouse model homozygous for a disruption in the HFE gene (a gene associated with hemochromatosis) and heterozygous for the URO-D deletion (URO-D+/-/HFE-/-) showed the development of a porphyric phenotype without the need for external supplementation, highlighting the critical role of iron in the pathogenesis of this condition. nih.gov In a mouse model of uroporphyria, which mimics human PCT, the cytochrome P450 enzyme Cyp1a2 was found to be important in the development of the disease. nih.gov

Yeast, specifically Saccharomyces cerevisiae, has also served as a valuable model organism. A mutant strain of yeast with decreased uroporphyrinogen decarboxylase activity was isolated, which accumulated uroporphyrin and heptacarboxyporphyrin, mimicking the biochemical characteristics of PCT. nih.gov This model allows for genetic and biochemical analysis of the factors influencing porphyrin accumulation. nih.gov

In zebrafish, a model was developed to study congenital erythropoietic porphyria (CEP), a disorder caused by deficient uroporphyrinogen-III synthase activity leading to the accumulation of uroporphyrin I. biorxiv.org This model phenocopied features of human CEP, with uroporphyrin I accumulating in the bones and impairing their development. biorxiv.org

Table 2: Key Findings from Model Organism Studies on Porphyrin Metabolism Perturbations

Model OrganismGenetic Modification/ConditionKey FindingsRelevance to Human DiseaseReference
MouseHeterozygous for URO-D gene disruption (URO-D+/-)Half-normal URO-D activity; porphyrin accumulation induced by iron overload.Familial Porphyria Cutanea Tarda (PCT) nih.gov
MouseURO-D+/- and homozygous for HFE gene disruption (HFE-/-)Spontaneous development of porphyric phenotype.Familial PCT and the role of iron nih.gov
MouseCyp1a2-/-;Hfe-/-;Urod+/-Development of uroporphyria.Porphyria Cutanea Tarda (PCT) nih.gov
Saccharomyces cerevisiaeMutant with decreased uroporphyrinogen decarboxylase activityAccumulation of uroporphyrin and heptacarboxyporphyrin.Porphyria Cutanea Tarda (PCT) nih.gov
ZebrafishModel for Congenital Erythropoietic PorphyriaUroporphyrin I accumulation in bones leading to impaired development.Congenital Erythropoietic Porphyria (CEP) biorxiv.org

Formation and Academic Significance of Oxidized Uroporphyrin Metabolites (e.g., Uroporphomethene)

The formation of oxidized uroporphyrin metabolites, particularly uroporphomethene, is of significant academic interest due to its role as a potent inhibitor of the enzyme uroporphyrinogen decarboxylase (UROD). ashpublications.orgashpublications.orgresearchgate.net This inhibition is a key event in the pathogenesis of porphyria cutanea tarda (PCT), the most common form of porphyria. rarediseases.orgmedscape.comnih.gov

Uroporphomethene is a partially oxidized form of uroporphyrinogen, the substrate for UROD. ashpublications.orgresearchgate.netnih.gov Specifically, one of the four methylene (B1212753) bridges of the uroporphyrinogen macrocycle is oxidized. researchgate.netnih.gov This structural change transforms the substrate into a competitive inhibitor of the enzyme. researchgate.netnih.gov

The generation of uroporphomethene is understood to be an iron-dependent process that occurs within hepatocytes. ashpublications.orgashpublications.orgrarediseases.org Oxidative stress is a critical factor in this process, with free radicals believed to oxidize uroporphyrinogen to form the inhibitory uroporphomethene. ashpublications.org Factors that increase hepatic iron and oxidative stress, such as alcohol consumption and chronic hepatitis C virus infection, are known to be associated with the development of PCT, likely through their role in promoting uroporphomethene formation. ashpublications.orgashpublications.org In murine models, the generation of uroporphomethene is dependent on the amount of iron in the liver. ashpublications.org

The academic significance of understanding uroporphomethene formation lies in its direct implication for the pathophysiology of PCT. The identification of this inhibitor has provided a molecular mechanism to explain how various susceptibility factors can trigger the clinical manifestations of the disease, even in individuals without a genetic predisposition (sporadic PCT). ashpublications.orgrarediseases.org It has solidified the central role of iron and oxidative stress in the disease process and has provided a rationale for treatments aimed at reducing iron stores, such as phlebotomy. ashpublications.org

Table 3: Summary of Uroporphomethene

CharacteristicDescriptionReference
Chemical Nature Partially oxidized uroporphyrinogen ashpublications.orgresearchgate.netnih.gov
Mechanism of Action Competitive inhibitor of uroporphyrinogen decarboxylase (UROD) researchgate.netnih.gov
Formation Requirements Iron-dependent oxidation in hepatocytes ashpublications.orgashpublications.orgrarediseases.org
Role of Oxidative Stress Free radicals are thought to mediate the oxidation of uroporphyrinogen. ashpublications.org
Clinical Significance Key pathogenic factor in Porphyria Cutanea Tarda (PCT) rarediseases.orgmedscape.comnih.gov
Therapeutic Implications Provides a rationale for iron reduction therapies in PCT. ashpublications.org

Q & A

Q. What distinguishes Uroporphyrin II from other uroporphyrin isomers (e.g., I and III) in biochemical studies?

this compound can be differentiated via high-performance liquid chromatography (HPLC) coupled with fluorescence detection, focusing on retention times and spectral properties. For example, incomplete separation of isomers under standard HPLC conditions necessitates tandem mass spectrometry (MS/MS) for precise identification . Researchers should validate isomer-specific protocols using synthetic standards and adjust mobile phase gradients to resolve co-elution issues .

Q. What methodological approaches are recommended for quantifying this compound in biological samples?

Quantification requires acidification of samples (pH < 2) to stabilize uroporphyrins, followed by solid-phase extraction (SPE) to remove interferents. Fluorescence spectrophotometry at excitation/emission wavelengths of 405/615 nm is standard, but calibration against certified reference materials ensures accuracy. For low-concentration samples, preconcentration via adsorption techniques (e.g., talc-based methods) enhances sensitivity .

Q. How does this compound’s solubility affect experimental design in vitro?

this compound is soluble in strongly alkaline (pH > 9.5) or acidic (pH < 2) aqueous media. Researchers must avoid neutral pH conditions to prevent precipitation. For cell culture studies, dissolve the compound in 0.1 M NaOH and dilute in buffered saline, ensuring final pH compatibility with cellular viability .

Q. What are the primary challenges in isolating this compound from clinical specimens?

Co-occurrence with other porphyrins (e.g., coproporphyrin) and degradation products (e.g., decarboxylated derivatives) complicates isolation. Implement two-step purification: (1) liquid-liquid extraction with ethyl acetate/acetic acid, and (2) column chromatography using C18 stationary phases. Monitor degradation via UV-Vis spectra (Soret band at ~400 nm) .

Q. How is this compound utilized in non-clinical research applications?

Its fluorescence properties make it suitable for photodynamic therapy (PDT) studies. Researchers design PDT protocols using this compound at concentrations ≥10 μM, with light activation at 630 nm. Include control groups with non-fluorescent analogs to distinguish specific effects from phototoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in heme biosynthesis?

Discrepancies often arise from cell type-specific enzyme activity (e.g., uroporphyrinogen decarboxylase). To address this, use siRNA knockdown models to isolate metabolic contributions. For example, in HepG2 cells, HCV core protein expression alters uroporphyrin accumulation kinetics, requiring time-course analyses (0–72 hrs) and normalization to heme synthase activity .

Q. What statistical strategies optimize detection of this compound in complex matrices (e.g., environmental samples)?

Multivariate calibration models (e.g., partial least squares regression) paired with spectroscopic data reduce interference. In multilayer optical filter studies, correction factors (e.g., Pred = k(T – CR)) minimized detector variability, achieving a standard error of prediction (SEP) of 0.86 μM. Validate models with independent sample sets to ensure generalizability .

Q. How can secondary data analysis advance this compound research?

Systematic reviews of existing datasets (e.g., porphyria patient registries) can identify correlations between this compound levels and comorbidities. Use meta-analysis tools (RevMan, Cochrane) to pool data, applying random-effects models to account for heterogeneity. Prioritize studies with standardized HPLC protocols to reduce bias .

Q. What experimental designs elucidate this compound’s interactions with metal ions?

Titration experiments with Cu(II)/Fe(III) under anaerobic conditions, monitored via UV-Vis and electron paramagnetic resonance (EPR), reveal stoichiometry and binding constants. For example, Cu(II)-uroporphyrin complexes exhibit shifts in the Soret band (420 → 435 nm), with stability constants calculated using Benesi-Hildebrand plots .

Q. How do researchers validate this compound’s fluorescence properties for imaging studies?

Compare its quantum yield (Φ) to established fluorophores (e.g., protoporphyrin IX) using integrating sphere techniques. For in vivo applications, assess tissue-specific quenching via time-resolved fluorescence microscopy. Note that this compound’s accumulation in acidic organelles (e.g., lysosomes) may require pH-adjusted calibration curves .

Methodological Notes

  • Data Validation : Always include internal standards (e.g., deuterated uroporphyrins) in mass spectrometry workflows to correct for ion suppression .
  • Ethical Compliance : For clinical studies, ensure IRB approval and document participant selection criteria (e.g., porphyria subtypes) to align with biomedical research standards .
  • Contradiction Analysis : Use ANOVA with post-hoc tests (e.g., Dunnett’s) to compare group means in metabolic studies, reporting effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.